![molecular formula C18H25N3O2 B2543540 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380070-99-3](/img/structure/B2543540.png)
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound that features a unique structure combining a cyclohexene ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps:
Formation of the Cyclohex-3-ene-1-carbonyl Group: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.
Coupling Reactions: The cyclohex-3-ene-1-carbonyl group is then coupled with the piperidine ring using reagents such as organocopper compounds or Grignard reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and vanadium catalysts are commonly used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Cyclohexane derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism by which 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-ene-1-carbonyl-CoA: Similar in structure but with different functional groups and biological roles.
Cyclohex-3-ene-1-carboxamide Derivatives: These compounds share the cyclohexene ring but differ in their amide functionalities.
Uniqueness
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-14-12-19-18(20-13-14)23-16-8-10-21(11-9-16)17(22)15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMFUQDKQZHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
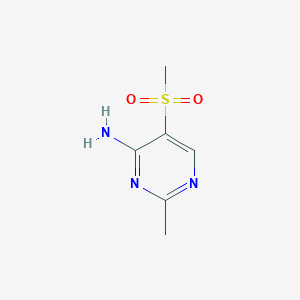
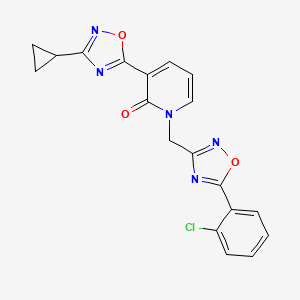
![6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2543464.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
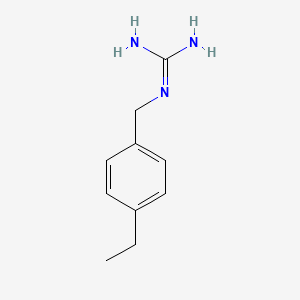
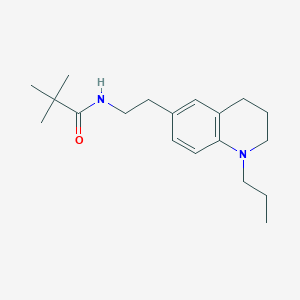
![ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2543472.png)
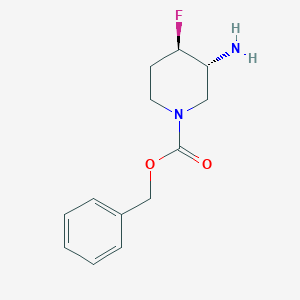
![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)
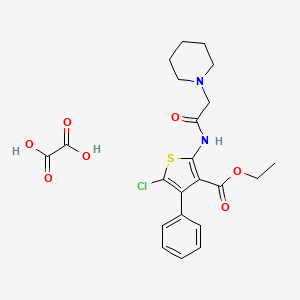
![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2543476.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2543477.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2543478.png)

